molecular formula C6H8ClN3 B13169051 1-(3-Chloroprop-2-en-1-yl)-1H-pyrazol-3-amine

1-(3-Chloroprop-2-en-1-yl)-1H-pyrazol-3-amine

Cat. No.: B13169051
M. Wt: 157.60 g/mol
InChI Key: LAWDPGOYJDKREG-HNQUOIGGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chloroprop-2-en-1-yl)-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a pyrazole ring substituted with a 3-chloroprop-2-en-1-yl group and an amine group at the 3-position. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloroprop-2-en-1-yl)-1H-pyrazol-3-amine typically involves the reaction of 3-chloroprop-2-en-1-amine with a suitable pyrazole precursor. One common method is the nucleophilic substitution reaction where the amine group of the pyrazole reacts with the 3-chloroprop-2-en-1-yl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloroprop-2-en-1-yl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alkane derivatives.

    Substitution: The chlorine atom in the 3-chloroprop-2-en-1-yl group can be substituted with other nucleophiles such as hydroxyl, thiol, or amine groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazoles.

Scientific Research Applications

1-(3-Chloroprop-2-en-1-yl)-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 1-(3-Chloroprop-2-en-1-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of cellular signaling pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chloroprop-2-en-1-yl)-1H-indol-4-amine: Similar in structure but contains an indole ring instead of a pyrazole ring.

    3-Chloro-2-methyl-1-propene: Contains a similar chloroprop-2-en-1-yl group but lacks the pyrazole ring.

Uniqueness

1-(3-Chloroprop-2-en-1-yl)-1H-pyrazol-3-amine is unique due to the presence of both the pyrazole ring and the 3-chloroprop-2-en-1-yl group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C6H8ClN3

Molecular Weight

157.60 g/mol

IUPAC Name

1-[(E)-3-chloroprop-2-enyl]pyrazol-3-amine

InChI

InChI=1S/C6H8ClN3/c7-3-1-4-10-5-2-6(8)9-10/h1-3,5H,4H2,(H2,8,9)/b3-1+

InChI Key

LAWDPGOYJDKREG-HNQUOIGGSA-N

Isomeric SMILES

C1=CN(N=C1N)C/C=C/Cl

Canonical SMILES

C1=CN(N=C1N)CC=CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.